molecular formula C14H16ClN3O B14586992 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- CAS No. 61539-07-9

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy-

Cat. No.: B14586992
CAS No.: 61539-07-9
M. Wt: 277.75 g/mol
InChI Key: GKMIJSKYBBAIAC-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential bioactivity and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation . This method is preferred due to its efficiency and reduced reaction times compared to conventional heating methods. The reaction conditions often include the use of strong bases and solvents to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its advantages in terms of reaction speed and yield. The process can be optimized by adjusting the microwave power, reaction time, and the concentration of reactants to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and the inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-ethoxy-6-methyl-
  • 4,6-Diphenylpyrimidin-2-amine derivatives

Comparison: Compared to similar compounds, 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methyl-6-propoxy- is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

61539-07-9

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methyl-6-propoxypyrimidin-2-amine

InChI

InChI=1S/C14H16ClN3O/c1-3-8-19-13-12(9(2)17-14(16)18-13)10-4-6-11(15)7-5-10/h4-7H,3,8H2,1-2H3,(H2,16,17,18)

InChI Key

GKMIJSKYBBAIAC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)C)N

Origin of Product

United States

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